7-Methoxy-3-methyl-1,2-benzisoxazole
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Description
7-Methoxy-3-methyl-1,2-benzisoxazole is a chemical compound with the molecular formula C9H9NO21. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
While specific synthesis methods for 7-Methoxy-3-methyl-1,2-benzisoxazole are not readily available, general synthetic routes to isoxazoles have been discussed in literature2. Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction2. However, due to the drawbacks associated with metal-catalyzed reactions, there is a growing interest in developing alternate metal-free synthetic routes2.
Molecular Structure Analysis
The molecular structure of 7-Methoxy-3-methyl-1,2-benzisoxazole is characterized by a benzisoxazole ring structure with a methoxy group attached at the 7th position and a methyl group at the 3rd position1.
Chemical Reactions Analysis
Specific chemical reactions involving 7-Methoxy-3-methyl-1,2-benzisoxazole are not readily available. However, benzisoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities3.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Methoxy-3-methyl-1,2-benzisoxazole are not explicitly stated in the available literature. However, it is known that the compound has a molecular weight of 163.17 g/mol1.Safety And Hazards
Specific safety and hazard information for 7-Methoxy-3-methyl-1,2-benzisoxazole is not readily available. However, a related compound, 6-Methoxy-3-methyl-1,2-benzoxazole, has a Material Safety Data Sheet (MSDS) available4.
Future Directions
The future directions for research on 7-Methoxy-3-methyl-1,2-benzisoxazole are not explicitly stated in the available literature. However, given the wide range of biological activities exhibited by benzisoxazole derivatives, there is potential for further exploration in the field of drug discovery23.
properties
IUPAC Name |
7-methoxy-3-methyl-1,2-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXLGUAJQSIWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-methyl-1,2-benzisoxazole |
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